molecular formula C20H23ClN4 B14979219 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B14979219
M. Wt: 354.9 g/mol
InChI Key: CDENFXRTJFPFPJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group, two methyl groups, and a 4-methylpiperidin-1-yl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and β-diketones under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the 4-methylpiperidin-1-yl group: This can be done through nucleophilic substitution reactions using 4-methylpiperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorobenzene derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substitution patterns.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, providing different biological activities.

Uniqueness

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group, two methyl groups, and a 4-methylpiperidin-1-yl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H23ClN4

Molecular Weight

354.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H23ClN4/c1-13-8-10-24(11-9-13)18-12-14(2)22-20-15(3)19(23-25(18)20)16-4-6-17(21)7-5-16/h4-7,12-13H,8-11H2,1-3H3

InChI Key

CDENFXRTJFPFPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

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